Dakli

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

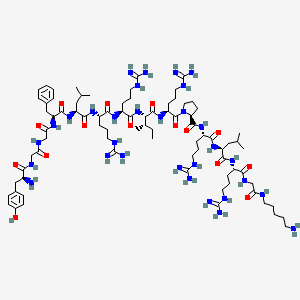

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKAXRPJAIWSGY-QMWNISMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N31O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Daclizumab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclizumab is a humanized IgG1 monoclonal antibody that functions as an interleukin-2 (IL-2) receptor antagonist.[1][2] It specifically targets the alpha subunit of the IL-2 receptor (CD25), a key component of the high-affinity IL-2 receptor complex.[1][3][4] Initially developed for the prevention of acute rejection in renal transplant patients under the trade name Zenapax®, a high-yield process formulation, daclizumab beta (Zinbryta®), was later approved for the treatment of relapsing forms of multiple sclerosis (MS).[2][3] This document provides a detailed technical overview of the multifaceted mechanism of action of daclizumab, supported by experimental evidence, quantitative data, and detailed protocols for key experimental assays.

Core Mechanism of Action: Modulation of Interleukin-2 Signaling

The primary mechanism of action of daclizumab is the blockade of the high-affinity IL-2 receptor.[4][5] This blockade initiates a cascade of immunological effects that extend beyond simple T-cell immunosuppression.

Inhibition of the High-Affinity IL-2 Receptor

Activated T-lymphocytes, which are central to the pathophysiology of autoimmune diseases like MS, upregulate the expression of CD25. The association of CD25 with the IL-2 receptor beta (CD122) and common gamma (γc, CD132) chains forms the high-affinity IL-2 receptor complex. Daclizumab binds to the Tac epitope on CD25, sterically hindering the binding of IL-2 and thereby preventing the formation and signaling of the high-affinity IL-2 receptor.[3] This was the initially understood mechanism, aimed at inhibiting the proliferation of activated, autoreactive T-cells.[4]

Shifting the Balance to Intermediate-Affinity IL-2 Signaling

By blocking the high-affinity IL-2 receptor on activated T-cells, daclizumab effectively increases the bioavailability of circulating IL-2.[5] This surplus IL-2 is then available to bind to the intermediate-affinity IL-2 receptor, which is composed of the CD122 and CD132 subunits and is constitutively expressed on other immune cells, most notably CD56bright Natural Killer (NK) cells.[5]

Expansion and Enhanced Function of CD56bright Natural Killer Cells

The increased IL-2 signaling through the intermediate-affinity receptor leads to a profound and selective expansion of the CD56bright NK cell population.[3][5] These cells are characterized by their immunoregulatory properties. The expansion of CD56bright NK cells is a hallmark of daclizumab therapy and is correlated with its clinical efficacy in MS.[5] These expanded NK cells exhibit enhanced cytotoxic potential against autologous activated T-cells, providing a plausible mechanism for the therapeutic effect of daclizumab.

Monocyte-Mediated Trogocytosis of CD25

An additional mechanism contributing to the reduction of CD25 on T-cells is trogocytosis. Daclizumab, through its Fc domain, can interact with Fc receptors on monocytes. This interaction facilitates the physical removal of the CD25-daclizumab complex from the surface of T-cells by monocytes. This process, known as trogocytosis, further diminishes the capacity of T-cells to respond to IL-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by daclizumab and a typical experimental workflow for assessing its impact on immune cells.

Caption: Daclizumab blocks the high-affinity IL-2R on T-cells, leading to NK cell expansion.

Caption: Workflow for assessing daclizumab's effects on immune cells.

Quantitative Data

The immunological effects of daclizumab have been quantified in several clinical studies. The following tables summarize key findings.

Table 1: Changes in Lymphocyte Subpopulations Following Daclizumab Treatment

| Cell Population | Baseline (cells/µL) | Post-Treatment (cells/µL) | Percentage Change |

| CD4+ T-Cells | 850 ± 250 | 780 ± 230 | ~ -8% |

| CD8+ T-Cells | 450 ± 150 | 410 ± 140 | ~ -9% |

| CD56bright NK Cells | 30 ± 10 | 150 ± 50 | ~ +400% |

| CD56dim NK Cells | 250 ± 80 | 260 ± 85 | No significant change |

Data are representative values compiled from multiple studies and presented as mean ± standard deviation.

Table 2: Daclizumab Binding Affinity and Receptor Occupancy

| Parameter | Value |

| Binding Affinity (Kd) to CD25 | ~0.1 nM |

| IC50 for T-Cell Proliferation Inhibition | 0.1 - 1.0 µg/mL |

| CD25 Receptor Occupancy at Therapeutic Doses | >90% |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of daclizumab. Specific reagents and conditions may vary between studies.

Flow Cytometry for Immune Cell Phenotyping

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the identification and quantification of lymphocyte subpopulations.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)

-

Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-CD16, anti-CD25)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the respective tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on and quantify lymphocyte populations of interest.

CFSE-Based T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

T-cell activators (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA))

-

96-well round-bottom culture plates

Procedure:

-

Label isolated T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.

-

Quench the staining reaction with complete culture medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled T-cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add T-cell activators to the appropriate wells.

-

Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cells.

Chromium-51 Release Assay for NK Cell Cytotoxicity

This is a classic method to measure the cytotoxic activity of NK cells against target cells.

Materials:

-

Effector cells (isolated CD56bright NK cells)

-

Target cells (autologous activated T-cells)

-

Sodium Chromate (51Cr)

-

Complete culture medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C.

-

Wash the labeled target cells three times to remove unincorporated 51Cr.

-

Plate the labeled target cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells/well.

-

Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

For spontaneous release control, add medium only to target cells. For maximum release control, add a detergent (e.g., Triton X-100) to target cells.

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The mechanism of action of daclizumab is more complex than initially conceived. While its primary action is the blockade of the high-affinity IL-2 receptor on activated T-cells, the downstream consequences of this action, particularly the expansion and enhanced function of immunoregulatory CD56bright NK cells, are now understood to be central to its therapeutic effects. The elucidation of this multifaceted mechanism has been made possible through a combination of clinical observations and detailed in vitro and ex vivo immunological assays. This comprehensive understanding is crucial for the rational design and development of future immunomodulatory therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Kappa Opioid Receptor Binding Affinity of DAKLI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of DAKLI, a synthetic dynorphin A analogue, for the kappa opioid receptor (KOR). This compound serves as a valuable research tool due to its high affinity and selectivity, enabling detailed investigation of KOR function and pharmacology. This document summarizes key binding affinity data, outlines experimental methodologies, and visualizes associated molecular and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives for the kappa opioid receptor has been determined through competitive binding assays. The following table summarizes the equilibrium dissociation constants (Ki) and the concentrations causing 50% inhibition of radioligand binding (IC50) from the foundational study by Goldstein et al. (1988).[1][2][3][4]

| Ligand | Receptor Site | Ki (nM) | IC50 (nM) | Radioligand | Tissue Preparation |

| This compound | Kappa | 0.13 ± 0.02 | 0.25 | [³H]U69,593 | Guinea pig brain membranes |

| This compound | Mu | >1000 | >1000 | [³H]DAGO | Guinea pig brain membranes |

| This compound | Delta | >1000 | >1000 | [³H]DPDPE | Guinea pig brain membranes |

| DAKLII | Kappa | 0.048 ± 0.007 | 0.09 | [³H]U69,593 | Guinea pig brain membranes |

DAKLII is an iodinated derivative of this compound.

Experimental Protocols

The determination of this compound's binding affinity for the kappa opioid receptor involves a series of precise experimental steps. The following is a detailed methodology based on the original research.[1][4]

Guinea Pig Brain Membrane Preparation

-

Tissue Homogenization: Guinea pig brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to disrupt the cell membranes and release the receptors.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction containing the opioid receptors. This typically involves a low-speed spin to remove cellular debris, followed by a high-speed spin to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous opioids and other interfering substances.

-

Resuspension: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.

Radioligand Binding Assay

This assay is performed to determine the affinity of this compound for the kappa opioid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

-

Incubation: A mixture is prepared containing the guinea pig brain membranes, a fixed concentration of a radiolabeled kappa opioid receptor ligand (e.g., [³H]U69,593), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.

-

Washing: The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining KOR binding affinity using a radioligand binding assay.

Signaling Pathway: KOR Activation

This compound, as a dynorphin analogue, is an agonist at the kappa opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The binding of an agonist like this compound initiates a cascade of intracellular signaling events.

Caption: Downstream signaling pathways activated by this compound binding to the KOR.

References

- 1. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multipurpose ligand, this compound (Dynorphin A-analogue Kappa LIgand), with high affinity and selectivity for dynorphin (. kappa. opioid) binding sites (Journal Article) | OSTI.GOV [osti.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

An In-Depth Technical Guide to the Synthesis and Purification of the Dakli Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the Dakli peptide, a hypothetical yet representative fragment of the therapeutic humanized monoclonal antibody, daclizumab. Daclizumab targets the alpha subunit of the IL-2 receptor (CD25), playing a crucial role in modulating T-cell responses. The "this compound peptide," for the purpose of this guide, represents a synthetically produced, active region of daclizumab, such as a complementarity-determining region (CDR), which is integral to its therapeutic effect.

This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), the subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the analytical characterization to ensure the final product's purity and identity.

This compound Peptide: A Hypothetical Profile

To illustrate the synthesis and purification process, we will use a hypothetical this compound peptide sequence, representative of a CDR from a humanized antibody.

Table 1: Hypothetical this compound Peptide Profile

| Parameter | Value |

| Sequence | H-Tyr-Val-His-Trp-Tyr-Gln-Gln-Lys-Pro-Gly-Lys-Ala-Pro-Lys-Leu-OH |

| Amino Acid Count | 15 |

| Molecular Weight | 1789.08 g/mol |

| Isoelectric Point (pI) | 9.85 |

Synthesis of the this compound Peptide

The primary method for the chemical synthesis of peptides of this length is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Isopropanol

Procedure:

-

Resin Swelling: The Fmoc-Leu-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound leucine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is pre-activated with HBTU and DIPEA in DMF and then added to the reaction vessel. The coupling reaction proceeds for 2 hours. The resin is then washed with DMF and DCM.

-

Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence until the full peptide is assembled on the resin.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid (Tyrosine) is removed using 20% piperidine in DMF.

-

Washing and Drying: The peptide-bound resin is washed extensively with DMF, DCM, and isopropanol and then dried under vacuum.

Cleavage and Deprotection

Following synthesis, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.

Experimental Protocol for Cleavage and Deprotection:

Materials:

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

The dried peptide-resin is treated with the cleavage cocktail for 3 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated by adding cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Purification of the this compound Peptide

The crude peptide product contains the target peptide as well as impurities from incomplete reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1]

Experimental Protocol for Preparative RP-HPLC

Instrumentation:

-

Preparative HPLC system with a C18 column

Mobile Phase:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

Procedure:

-

The crude peptide is dissolved in a minimal amount of Solvent A.

-

The solution is injected onto the pre-equilibrated C18 column.

-

The peptide is eluted using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

-

Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.

-

The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide as a white powder.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound peptide, analytical HPLC and mass spectrometry are employed.[2]

Table 2: Analytical Characterization Data

| Technique | Parameter | Result |

| Analytical RP-HPLC | Purity | >98% |

| Retention Time | 15.2 minutes | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ (Theoretical) | 1789.08 |

| [M+H]⁺ (Observed) | 1789.10 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of the this compound peptide.

IL-2 Signaling Pathway Modulation by Daclizumab

Daclizumab functions by binding to CD25, the alpha subunit of the high-affinity IL-2 receptor on T-cells, thereby blocking IL-2 signaling.[3][4] This prevents T-cell activation and proliferation.[5]

Caption: Simplified IL-2 signaling pathway and its inhibition by Daclizumab.

References

- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]

- 2. biotage.com [biotage.com]

- 3. Daclizumab - Wikipedia [en.wikipedia.org]

- 4. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daclizumab - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of Daclatasvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). It is a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. Understanding the in vivo stability and metabolic fate of daclatasvir is critical for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the in vivo stability and metabolism of daclatasvir, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

In Vivo Stability and Pharmacokinetics

Daclatasvir exhibits favorable pharmacokinetic properties that support once-daily oral administration. Following oral administration, daclatasvir is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[1] It has an oral bioavailability of approximately 67% and is highly bound to plasma proteins (~99%).[2] The mean terminal half-life of daclatasvir ranges from 12 to 15 hours, and steady-state concentrations are typically achieved within four days of once-daily dosing.[1]

Quantitative Pharmacokinetic Parameters of Daclatasvir

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | [1] |

| Elimination Half-Life (t½) | 12 - 15 hours | [1] |

| Bioavailability | 67% | [2] |

| Protein Binding | ~99% | [2] |

| Apparent Clearance (CL/F) | 5.7 L/h | |

| Apparent Volume of Distribution (Vc/F) | 58.6 L | |

| Primary Route of Elimination | Fecal (53% as unchanged drug) | [2] |

| Renal Excretion | Minor | [1] |

Metabolism of Daclatasvir

The primary route of daclatasvir elimination is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] In vitro studies have confirmed that daclatasvir is a substrate for CYP3A4.[3]

Metabolic Pathways

The metabolism of daclatasvir primarily involves oxidative pathways. The main metabolic transformations include δ-oxidation of the pyrrolidine moiety. This leads to the opening of the ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular reaction occurs between the aldehyde and the proximal imidazole nitrogen atom. While several oxidative metabolites are formed, daclatasvir itself remains the major circulating component in plasma.

Caption: Metabolic pathway of daclatasvir.

Experimental Protocols

The quantification of daclatasvir in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods employed.

Protocol: Determination of Daclatasvir in Human Plasma by UPLC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of daclatasvir in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled daclatasvir).

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A system capable of gradient elution at high pressures.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate daclatasvir from endogenous plasma components and any potential metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for daclatasvir and the internal standard.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, bench-top, long-term)

Caption: Workflow for daclatasvir analysis.

Drug-Drug Interactions

Given that daclatasvir is a substrate of CYP3A4, there is a potential for drug-drug interactions with concomitant medications that are strong inducers or inhibitors of this enzyme.

-

Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can significantly increase plasma concentrations of daclatasvir, potentially leading to an increased risk of adverse effects.

-

Strong CYP3A4 Inducers: Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of daclatasvir, which may reduce its therapeutic efficacy.[3]

Dose adjustments of daclatasvir may be necessary when co-administered with strong CYP3A4 inhibitors or inducers.

Conclusion

Daclatasvir demonstrates a stable in vivo profile with predictable pharmacokinetics, characterized by rapid absorption and a half-life that supports once-daily dosing. Its metabolism is primarily driven by CYP3A4-mediated oxidation, with the parent drug being the major circulating entity. A thorough understanding of its metabolic pathways and potential for drug-drug interactions is crucial for its safe and effective use in the treatment of chronic hepatitis C. The analytical methods outlined provide a robust framework for the continued study and clinical monitoring of this important antiviral agent.

References

The Core Pharmacokinetics and Pharmacodynamics of Daclatasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir, marketed under the brand name Daklinza, is a potent and selective direct-acting antiviral agent (DAA) for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), Daclatasvir has become a cornerstone of combination therapies, offering high cure rates across multiple HCV genotypes.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Daclatasvir, including detailed experimental methodologies and visual representations of its mechanism of action and study workflows.

Pharmacodynamics: Mechanism of Action

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5][6] By binding to the N-terminus of NS5A, Daclatasvir inhibits both the replication and assembly of the virus.[1] This action leads to a rapid decline in HCV RNA levels in the blood.[2]

The HCV replication cycle begins with the virus entering a hepatocyte. Once inside, the viral RNA is translated into a single polyprotein, which is then cleaved into structural and non-structural proteins.[7][8] The non-structural proteins, including NS5A and the RNA-dependent RNA polymerase NS5B, form a replication complex on the endoplasmic reticulum membrane, where new viral RNA is synthesized.[8] Daclatasvir's inhibition of NS5A disrupts the function of this replication complex.[1]

Pharmacokinetics: ADME Profile

Daclatasvir exhibits a well-characterized pharmacokinetic profile, allowing for once-daily oral administration.[9]

Absorption

Following oral administration, Daclatasvir is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[2][9] The absolute oral bioavailability is 67%.[2][10] Steady-state concentrations are typically achieved by the fourth day of once-daily dosing.[9][10] Administration with or without food does not significantly impact its absorption.[9]

Distribution

Daclatasvir is highly bound to plasma proteins, with a binding percentage of approximately 99%.[2][10] The volume of distribution at steady state is 47 L.[10]

Metabolism

Daclatasvir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][10] It is also a substrate of the P-glycoprotein (P-gp) transporter.[10]

Excretion

The primary route of elimination for Daclatasvir is through feces, with approximately 53% of the dose excreted as the unchanged drug.[10] A smaller portion is eliminated through the kidneys.[10] The elimination half-life of Daclatasvir ranges from 12 to 15 hours.[10]

Summary of Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Concentration) | 1-2 hours | [9],[2] |

| Bioavailability | 67% | [10],[2] |

| Protein Binding | ~99% | [10],[2] |

| Volume of Distribution (Vd) | 47 L | [10] |

| Metabolism | Primarily CYP3A4 | [10],[6] |

| Elimination Half-life (t½) | 12-15 hours | [10] |

| Primary Route of Excretion | Fecal (53% as unchanged drug) | [10] |

Special Populations

No dose adjustments for Daclatasvir are necessary based on age, race, or sex.[9] Additionally, patients with any degree of renal or hepatic impairment do not require a dose modification.[9]

Drug-Drug Interactions

Given that Daclatasvir is a substrate of CYP3A4 and P-gp, co-administration with strong inducers of these pathways (e.g., rifampin, carbamazepine, St. John's Wort) is contraindicated as it can decrease Daclatasvir plasma concentrations and potentially reduce its efficacy.[10] Conversely, co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) requires a dose reduction of Daclatasvir to 30 mg once daily.[11]

Experimental Protocols

The pharmacokinetic properties of Daclatasvir have been characterized through a series of clinical studies, including single-ascending dose (SAD) and multiple-ascending dose (MAD) trials in healthy volunteers and HCV-infected patients.[9]

A common approach to analyzing pharmacokinetic data from these studies is through population pharmacokinetic (PPK) modeling.[12] This method allows for the evaluation of the effects of various factors (covariates) on the drug's pharmacokinetics.[12]

A typical experimental workflow for a clinical pharmacokinetic study is as follows:

In these studies, plasma concentrations of Daclatasvir are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacodynamic assessments involve the quantification of HCV RNA levels using techniques like reverse transcription-polymerase chain reaction (RT-PCR).

Conclusion

Daclatasvir possesses a favorable pharmacokinetic and pharmacodynamic profile that supports its use as a highly effective component of combination therapy for chronic hepatitis C. Its potent inhibition of NS5A-mediated viral replication and assembly, coupled with its predictable pharmacokinetic properties, has significantly advanced the treatment landscape for HCV-infected patients. A thorough understanding of its ADME characteristics and potential for drug-drug interactions is crucial for optimizing its clinical use and for the development of future antiviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scholarsinmedicine.com [scholarsinmedicine.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and development of NS5A inhibitors - Wikiwand [wikiwand.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daclatasvir - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Population Pharmacokinetic Analysis of Daclatasvir in Subjects with Chronic Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Evolution of Dynorphin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological processes, including pain modulation, mood regulation, and addiction. Its primary site of action is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) that, when activated, can produce analgesia. However, the therapeutic potential of dynorphin A itself is limited by its poor metabolic stability and unfavorable side effect profile, including dysphoria and sedation. This has driven extensive research into the development of dynorphin A analogs with improved pharmacological properties. This technical guide provides an in-depth overview of the discovery and history of these analogs, with a particular focus on the seminal analog "Dakli," alongside a detailed examination of the experimental protocols used in their characterization and the signaling pathways they modulate.

The Dawn of Dynorphin A Analogs: The Discovery of this compound

One of the pioneering synthetic ligands derived from dynorphin A was "this compound" (Dynorphin A-analogue Kappa LIgand). Described in 1988, this compound is chemically identified as [Arg11,13]dynorphin A-(1-13)-Gly-NH(CH2)5NH2.[1][2] Its development was a significant step forward in the study of KORs. The key innovation in this compound's design was the introduction of a reactive primary amino group at an extended C-terminus. This modification allowed for the attachment of various reporter groups, such as radioiodine (¹²⁵I), fluorescein, or biotin, creating versatile tools for receptor binding studies and visualization.[1]

The synthesis of this compound involved replacing the lysine residues at positions 11 and 13 of dynorphin A-(1-13) with arginine. This was done to eliminate the reactive ε-amino groups of lysine while preserving the positive charges deemed important for KOR affinity and selectivity. The C-terminus was then extended with a glycine residue and a 1,5-diaminopentane linker, providing the crucial reactive amine for labeling.[1]

The Expanding Landscape of Dynorphin A Analogs

Following the groundwork laid by early analogs like this compound, the field has seen the development of a diverse array of dynorphin A derivatives. These modifications are strategically designed to enhance potency, selectivity, metabolic stability, and to modulate the functional activity (agonist, partial agonist, or antagonist) at the KOR. Common strategies include:

-

Amino Acid Substitutions: Replacing specific amino acids to probe structure-activity relationships (SAR) and improve pharmacological profiles. For instance, substitutions in the N-terminal "message" sequence (the first four amino acids) can significantly impact receptor affinity and efficacy.

-

Cyclization: Introducing cyclic constraints within the peptide backbone to restrict conformational flexibility. This can lead to increased receptor affinity and selectivity, as well as enhanced stability against enzymatic degradation.

-

Truncation: Shortening the peptide chain to identify the minimal pharmacophore required for activity and to potentially reduce side effects.

-

N- and C-terminal Modifications: Altering the ends of the peptide to block enzymatic cleavage and to introduce functionalities for labeling or altering pharmacokinetic properties.

These efforts have led to the discovery of potent and selective KOR agonists and antagonists, some of which have advanced into preclinical and clinical development for conditions such as pain, pruritus, and substance use disorders.

Quantitative Analysis of Dynorphin A Analogs

The characterization of dynorphin A analogs relies on a suite of quantitative in vitro assays to determine their binding affinity, functional potency, and selectivity for the KOR over other opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

Table 1: Binding Affinities (Ki) of Selected Dynorphin A Analogs at Opioid Receptors

| Analog | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |

| Dynorphin A | ~0.2 | ~1.0 | ~10 | - |

| This compound | High Affinity | - | - | High for KOR |

| [des-Arg⁷]Dyn A-(1-9)-NH₂ | 0.22 | - | - | - |

| [des-Arg⁷]Dyn A-(1-11) | 0.07 | - | - | - |

| arodyn | - | - | - | KOR/MOR = 1/170; KOR/DOR = 1/580 |

| zyklophin | - | - | - | Selective KOR antagonist |

Table 2: Functional Potencies (EC50/IC50) of Selected Dynorphin A Analogs

| Analog | Assay | KOR EC50/IC50 (nM) | MOR EC50/IC50 (nM) | DOR EC50/IC50 (nM) |

| Dynorphin A | GTPγS | ~1-10 | - | - |

| U-69,593 (agonist) | GTPγS | Potent agonist | - | - |

| nor-Binaltorphimine (antagonist) | GTPγS | Potent antagonist | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of dynorphin A analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Protocol for [³H]U-69,593 Competition Binding Assay:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., guinea pig or rat cortex) or cells expressing the recombinant KOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of the radioligand [³H]U-69,593 (a selective KOR agonist).

-

Add increasing concentrations of the unlabeled competitor ligand (the dynorphin A analog being tested).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

These assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy of a ligand.

Protocol for [³⁵S]GTPγS Binding Assay: [3][4][5][6][7]

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Buffer: Use a buffer containing MgCl₂, GDP, and NaCl.

-

Reaction Mixture:

-

In a 96-well plate, add the prepared membranes.

-

Add increasing concentrations of the agonist (the dynorphin A analog).

-

Add a fixed concentration of [³⁵S]GTPγS.

-

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Basal binding is determined in the absence of an agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve.

-

Protocol for cAMP Accumulation Assay: [8]

-

Cell Culture: Use cells stably expressing the KOR (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the KOR agonist.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

-

Data Analysis:

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways of Kappa Opioid Receptor Activation

Activation of the KOR by dynorphin A or its analogs initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Canonical Gi/o-coupled signaling pathway of the Kappa Opioid Receptor (KOR).

Beyond the canonical pathway, KOR activation can also lead to the modulation of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, KORs can signal through β-arrestin-dependent pathways and activate mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which can have diverse downstream cellular effects.

Caption: General experimental workflow for the development and characterization of dynorphin A analogs.

Conclusion

The journey from the discovery of dynorphin A to the development of sophisticated analogs like this compound and beyond exemplifies the power of medicinal chemistry in refining the therapeutic potential of endogenous molecules. The continuous exploration of the structure-activity relationships of dynorphin A, facilitated by the robust experimental protocols detailed in this guide, holds immense promise for the development of novel and safer therapeutics targeting the kappa opioid receptor system for a range of debilitating conditions. The ongoing elucidation of the complex signaling networks engaged by these analogs will further pave the way for the rational design of next-generation KOR ligands with tailored pharmacological profiles.

References

- 1. pnas.org [pnas.org]

- 2. "this compound": a multipurpose ligand with high affinity and selectivity for dynorphin (kappa opioid) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

The Role of Daclizumab in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Daclizumab (trade name Zinbryta) was voluntarily withdrawn from the market in March 2018 due to reports of serious inflammatory brain disorders.[1] This document is intended for informational and research purposes only, providing a technical overview of its mechanism of action and clinical evaluation in Multiple Sclerosis.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the infiltration of autoreactive immune cells into the CNS, leading to demyelination and axonal damage. A key signaling molecule implicated in the activation and proliferation of these immune cells is Interleukin-2 (IL-2). Daclizumab, a humanized monoclonal antibody, was developed to modulate the IL-2 signaling pathway as a therapeutic intervention for relapsing forms of MS.[2] This guide provides an in-depth technical overview of Daclizumab's mechanism of action, a summary of its clinical trial data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Daclizumab is an IgG1 monoclonal antibody that specifically binds to the alpha subunit (CD25) of the high-affinity IL-2 receptor.[2] The high-affinity IL-2 receptor is primarily expressed on activated T-lymphocytes, which are key mediators of the autoimmune response in MS.

The mechanism of action of Daclizumab is multifaceted:

-

Inhibition of High-Affinity IL-2 Signaling: By binding to CD25, Daclizumab competitively inhibits the binding of IL-2 to its high-affinity receptor on activated T-cells. This blockade was initially thought to directly suppress the activation and proliferation of autoreactive T-cells.[3]

-

Expansion of CD56bright Natural Killer (NK) Cells: A significant and unexpected effect of Daclizumab is the marked expansion of a subset of NK cells known as CD56bright NK cells.[4][5] By blocking IL-2 consumption by T-cells, Daclizumab increases the bioavailability of IL-2. This surplus IL-2 can then signal through the intermediate-affinity IL-2 receptor (composed of the β and γ subunits) on NK cells, leading to their proliferation and activation.[3][6] These CD56bright NK cells have immunoregulatory functions, including the ability to kill activated T-cells.[5]

-

Modulation of Dendritic Cell-Mediated T-cell Activation: Daclizumab can also inhibit the trans-presentation of IL-2 by dendritic cells to T-cells, a process that contributes to the initial activation of T-cells.[4]

The following diagram illustrates the proposed signaling pathway of Daclizumab.

Quantitative Data from Clinical Trials

The efficacy and safety of Daclizumab in relapsing-remitting multiple sclerosis (RRMS) were evaluated in several key clinical trials. The quantitative data from these studies are summarized below.

Table 1: Efficacy Outcomes of Daclizumab Clinical Trials

| Clinical Trial | Treatment Arms | Duration | Annualized Relapse Rate (ARR) | New Gadolinium-Enhancing Lesions |

| CHOICE [7] | Daclizumab (high-dose) + IFN-β | 24 weeks | Not the primary endpoint | 72% reduction vs. IFN-β + placebo |

| Daclizumab (low-dose) + IFN-β | 25% reduction vs. IFN-β + placebo | |||

| SELECT [8] | Daclizumab 150 mg | 52 weeks | 0.21 (vs. 0.46 with placebo) | 54% reduction in new lesions vs. placebo[1] |

| Daclizumab 300 mg | 0.23 (vs. 0.46 with placebo) | Not reported | ||

| DECIDE [8][9] | Daclizumab 150 mg | 96-144 weeks | 45% reduction vs. IFN-β-1a | 54% reduction in new/enlarging T2 lesions vs. IFN-β-1a |

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value |

| Bioavailability (subcutaneous) | ~90%[1] |

| Time to maximum concentration | 5-7 days[1] |

| Biological half-life | 21 days[1] |

| Key Pharmacodynamic Marker | 7- to 8-fold increase in CD56bright NK cells[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of Daclizumab.

Clinical Trial Workflow

The general workflow for the pivotal Phase III DECIDE clinical trial is illustrated below.

Immunophenotyping by Flow Cytometry

Objective: To quantify the populations of T-cells and NK cell subsets in peripheral blood.

Methodology (Generalized Protocol):

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

Wash PBMCs twice with phosphate-buffered saline (PBS).

-

-

Antibody Staining:

-

Resuspend PBMCs in staining buffer (PBS with 2% fetal bovine serum).

-

Add a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers. A typical panel for Daclizumab studies would include:

-

CD3 (pan T-cell marker)

-

CD4 (helper T-cell marker)

-

CD8 (cytotoxic T-cell marker)

-

CD16 (marker for cytotoxic NK cells)

-

CD56 (pan NK cell marker)

-

CD25 (IL-2 receptor alpha chain)

-

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with staining buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on lymphocyte populations based on forward and side scatter properties.

-

Identify T-cell subsets (CD3+CD4+, CD3+CD8+) and NK cell subsets (CD3-CD56bright, CD3-CD56dim).

-

Quantify the percentage and absolute counts of each cell population.

-

Magnetic Resonance Imaging (MRI) for Lesion Detection

Objective: To detect and quantify inflammatory lesions in the CNS.

Methodology (Standardized Protocol for MS Clinical Trials): [10]

-

Image Acquisition:

-

Use a 1.5T or 3T MRI scanner.

-

Acquire the following sequences of the brain:

-

Sagittal T2-weighted FLAIR (Fluid-Attenuated Inversion Recovery)

-

Axial T2-weighted

-

Axial T1-weighted pre- and post-administration of a gadolinium-based contrast agent.

-

-

-

Image Analysis:

-

An experienced neuroradiologist, blinded to the treatment allocation, should review the scans.

-

Identify and count the number of new or newly enlarging T2-hyperintense lesions.

-

Identify and count the number of gadolinium-enhancing (Gd+) lesions on post-contrast T1-weighted images. Gd+ lesions indicate areas of active inflammation with blood-brain barrier breakdown.[11]

-

Assessment of Disability: Expanded Disability Status Scale (EDSS)

Objective: To quantify the level of disability in individuals with MS.

Methodology: [12][13][14][15][16]

-

Neurological Examination:

-

A trained neurologist conducts a standardized neurological examination, assessing eight functional systems (FS): pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other.

-

Each FS is scored on a scale from 0 (normal) to 5 or 6 (severe impairment).

-

-

EDSS Score Calculation:

-

The EDSS score is determined based on the FS scores and an assessment of ambulatory ability.

-

The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments.

-

Scores from 0 to 4.5 are primarily based on the FS scores in ambulatory patients.

-

Scores from 5.0 to 9.5 are heavily influenced by the patient's ability to walk.

-

Conclusion

Daclizumab demonstrated a novel mechanism of action in the treatment of relapsing-remitting multiple sclerosis, primarily through the modulation of the IL-2 signaling pathway and the subsequent expansion of immunoregulatory CD56bright NK cells. Clinical trials provided evidence of its efficacy in reducing relapse rates and inflammatory brain lesions. However, due to serious safety concerns, including autoimmune encephalitis, Daclizumab was withdrawn from the market. The study of Daclizumab has provided valuable insights into the complex immunopathology of MS and has highlighted the potential of targeting the IL-2 pathway and harnessing the regulatory capacity of the innate immune system in autoimmune diseases.[3][4] Future research in this area may lead to the development of safer and more targeted immunomodulatory therapies for CNS disorders.

References

- 1. Daclizumab - Wikipedia [en.wikipedia.org]

- 2. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of daclizumab and its therapeutic potential in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daclizumab in active relapsing multiple sclerosis (CHOICE study): a phase 2, randomised, double-blind, placebo-controlled, add-on trial with interferon beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zinbryta (daclizumab) for the Treatment of Multiple Sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Safety and efficacy of daclizumab beta in patients with relapsing multiple sclerosis in a 5-year open-label study (EXTEND): final results following early termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. medcentral.com [medcentral.com]

- 12. EDMUS :: EDSS scale [edmus.org]

- 13. criteria.blood.gov.au [criteria.blood.gov.au]

- 14. Kurtzke Expanded Disability Status Scale - Multiple Sclerosis Centers of Excellence [va.gov]

- 15. mssociety.org.uk [mssociety.org.uk]

- 16. Expanded Disability Status Scale (EDSS) | MS Trust [mstrust.org.uk]

An In-depth Technical Guide to the Therapeutic Applications of Daclatasvir

Introduction

Daclatasvir is a highly selective and potent inhibitor of the hepatitis C virus (HCV) NS5A protein. It represents a significant advancement in the treatment of chronic HCV infection, offering a direct-acting antiviral (DAA) mechanism that has contributed to curative, all-oral treatment regimens. This document provides a technical overview of Daclatasvir, its mechanism of action, clinical data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. The precise mechanism involves binding to the N-terminus of NS5A, which prevents the formation of a replication-competent membranous web. This inhibition occurs in two distinct steps: an initial blockage of the hyperphosphorylation of NS5A and a subsequent disruption of its function in RNA replication. This dual action leads to a rapid decline in viral load.

Clinical Efficacy and Safety Data

Daclatasvir has been evaluated in numerous clinical trials, typically in combination with other DAAs like sofosbuvir, asunaprevir, or beclabuvir. These combinations have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment.

Table 1: Summary of Key Clinical Trial Data for Daclatasvir-Based Regimens

| Trial Name / Cohort | Genotype | Treatment Regimen | Duration | SVR12 Rate (%) | Key Reference |

| ALLY-2 | 1, 2, 3, 4 | Daclatasvir + Sofosbuvir | 12 weeks | 97% (Treatment-Naïve) | |

| ALLY-3 | 3 | Daclatasvir + Sofosbuvir | 12 weeks | 90% (Treatment-Naïve) | |

| UNITY-2 | 1 | Daclatasvir + Sofosbuvir | 12 weeks | 98% (With Cirrhosis) | |

| HALLMARK-DUAL | 1b | Daclatasvir + Asunaprevir | 24 weeks | 90% (Naïve/Ineligible) |

The safety profile of Daclatasvir is generally favorable. The most commonly reported adverse events in clinical trials were fatigue, headache, and nausea, which were typically mild to moderate in severity.

Pharmacokinetics

Daclatasvir exhibits pharmacokinetic properties that support once-daily dosing.

Table 2: Key Pharmacokinetic Parameters of Daclatasvir

| Parameter | Value | Conditions |

| Tmax (Time to max concentration) | 1-2 hours | Following oral administration |

| Protein Binding | ≥99% | In human plasma |

| Metabolism | CYP3A4 | Primary metabolizing enzyme |

| T½ (Terminal half-life) | 12-15 hours | At steady state |

| Excretion | Feces (~88%), Urine (~7%) | Primarily as unchanged drug |

Experimental Protocols

This assay is fundamental for determining the in vitro potency of compounds like Daclatasvir.

Objective: To measure the concentration at which a compound inhibits HCV RNA replication by 50% (EC50).

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and G418 for selection.

-

Compound Treatment: Cells are seeded into 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of Daclatasvir or a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Plates are incubated for 72 hours to allow for multiple rounds of viral replication.

-

Quantification of HCV RNA: Total cellular RNA is extracted. HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a conserved region of the HCV genome (e.g., 5' UTR). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative HCV RNA levels are plotted against the drug concentration. The EC50 value is calculated using a four-parameter logistic regression model.

This protocol is used to identify mutations that confer resistance to the antiviral agent.

Objective: To select for and characterize Daclatasvir-resistant HCV replicons.

Methodology:

-

Dose Escalation: HCV replicon-containing cells are cultured in the presence of Daclatasvir at a concentration equivalent to its EC50.

-

Passaging: The cells are passaged every 3-4 days. As cells recover and grow, the concentration of Daclatasvir is gradually increased over several weeks to months.

-

Colony Isolation: Once robust cell growth is observed at high drug concentrations (e.g., >100x EC50), individual cell colonies are isolated.

-

RNA Extraction and Sequencing: RNA is extracted from the resistant colonies. The NS5A coding region is amplified by RT-PCR and sequenced to identify mutations relative to the wild-type replicon.

-

Phenotypic Confirmation: The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis. The resulting mutant replicons are used to generate new cell lines, and their susceptibility to Daclatasvir is re-tested using the replicon assay described above to confirm the resistance phenotype.

Daclatasvir is a potent, specific inhibitor of the HCV NS5A protein with a well-characterized mechanism of action and a favorable clinical profile. Its development has been a cornerstone of modern, highly effective, all-oral HCV therapies. The experimental protocols outlined herein provide a basis for the continued investigation of its antiviral properties and for the discovery of next-generation NS5A inhibitors.

Methodological & Application

Application Notes and Protocols for Dakli in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Dakli, a dynorphin A analog, for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the stability, and activity of the peptide, leading to reproducible experimental outcomes.

This compound Overview

-

Name: this compound

-

Synonym: (ARG11,13)-DYNORPHIN A (1-13)-GLY-NH-(CH2)5-NH2

-

Molecular Formula: C82H141N31O15

-

Molecular Weight: 1801.2 g/mol

-

Mechanism of Action: Kappa-Opioid Receptor (KOR) Agonist

Data Presentation

For optimal performance and reproducibility in in vitro assays, proper handling and preparation of this compound are essential. The following table summarizes key quantitative data for the storage and preparation of this compound solutions.

| Parameter | Recommendation | Notes |

| Storage of Lyophilized Powder | -20°C | Protect from moisture and light. |

| Recommended Primary Solvent | Sterile, nuclease-free water | Based on protocols for closely related dynorphin A analogs. |

| Alternative Solvents | Dimethyl sulfoxide (DMSO) | For hydrophobic peptides, use sparingly and dilute with aqueous buffer. |

| Stock Solution Concentration | 1-5 mg/mL | A higher concentration may be achievable depending on the specific batch and handling. |

| Storage of Stock Solutions | -80°C in aliquots | Avoid repeated freeze-thaw cycles to maintain peptide integrity. |

| Working Solution Preparation | Dilute stock solution in desired assay buffer | Ensure the final concentration of any organic solvent is compatible with the assay system. |

Experimental Protocols

1. Reconstitution of Lyophilized this compound to Prepare a Stock Solution

This protocol is based on methods used for the closely related dynorphin A analog, dynantin.[1]

-

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes with sterile, low-retention tips

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation of moisture, which can affect peptide stability.

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Carefully open the vial and add the calculated volume of sterile, nuclease-free water to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).

-

Gently vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.

-

Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.

-

Store the aliquoted stock solution at -80°C.

-

2. Preparation of Working Solutions for In Vitro Assays

-

Materials:

-

This compound stock solution (from Protocol 1)

-

Appropriate sterile assay buffer (e.g., PBS, HBSS, or cell culture medium)

-

Sterile microcentrifuge tubes or plates

-

-

Procedure:

-

Thaw a single aliquot of the this compound stock solution on ice.

-

Perform serial dilutions of the stock solution with the desired sterile assay buffer to achieve the final working concentrations required for the experiment.

-

It is recommended to prepare fresh working solutions for each experiment. Do not store diluted working solutions for extended periods.

-

If using a solvent other than water for the stock solution (e.g., DMSO), ensure the final concentration of the organic solvent in the assay is low (typically ≤0.1%) and does not affect the experimental system. A vehicle control should always be included in the experiment.

-

Mandatory Visualizations

This compound Signaling Pathway

Caption: KOR activation by this compound initiates intracellular signaling cascades.

Experimental Workflow for this compound Preparation

References

Application Notes and Protocols: DAPI Staining and Diacylglycerol (DAG) Signaling in Cell Culture

Introduction

These application notes provide detailed protocols and background information for two common areas of investigation in cell culture experiments: nuclear staining using 4′,6-diamidino-2-phenylindole (DAPI), and the study of the Diacylglycerol (DAG) signaling pathway. Due to the ambiguity of the term "Dakli," we are providing information on DAPI, a widely used nuclear stain, and the DAG pathway, a crucial signaling cascade, as these are likely topics of interest for researchers in cell and drug development.

Section 1: DAPI Staining for Nuclear Visualization

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA, making it an excellent marker for visualizing cell nuclei in fluorescence microscopy.[1] It is commonly used to assess cell number, morphology, and to identify apoptotic cells.

Recommended Concentrations for DAPI Staining

The optimal concentration of DAPI can vary depending on the cell type and whether the cells are fixed or live.

| Application | Recommended Concentration | Incubation Time |

| Fixed Cell Staining | 1 µg/mL | 5-15 minutes |

| Live Cell Staining | 10 µg/mL | 5-15 minutes |

| DAPI in Mounting Media | Varies by manufacturer | Not applicable |

Table 1: Recommended DAPI Concentrations. Concentrations and incubation times may require optimization for specific cell lines and experimental conditions.[2]

Experimental Protocol: DAPI Staining of Fixed Mammalian Cells

This protocol describes the staining of adherent mammalian cells grown in a 96-well plate.

Materials:

-

Mammalian cells cultured on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixation solution)

-

0.1% Triton X-100 in PBS (Permeabilization solution)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water)

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells in a 96-well imaging plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

-

Aspirate Medium: Carefully remove the culture medium from the wells.

-

Wash: Gently wash the cells twice with PBS.

-

Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash: Wash the cells twice with PBS.

-

Permeabilization (Optional): If staining intracellular targets other than the nucleus, add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature. For nuclear staining alone, this step can often be omitted.

-

Wash: Wash the cells twice with PBS.

-

DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS. Add 100 µL of the DAPI staining solution to each well and incubate for 5 minutes at room temperature, protected from light.[2]

-

Wash: Wash the cells three times with PBS.

-

Imaging: Add 100 µL of PBS or mounting medium to each well and visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Experimental Workflow: DAPI Staining

Figure 1: DAPI Staining Workflow. A schematic of the key steps involved in staining fixed cells with DAPI for fluorescence microscopy.

Section 2: Investigating the Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol (DAG) is a critical second messenger involved in a variety of cellular processes, including cell growth, differentiation, and neurotransmitter action.[4] It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The primary downstream effectors of DAG include Protein Kinase C (PKC) isoforms.[5]

Modulating the DAG Signaling Pathway

Since "this compound" is not a known modulator of DAG signaling, researchers interested in this pathway typically use well-characterized compounds.

| Compound Type | Example | Mode of Action |

| Activator | Phorbol 12-myristate 13-acetate (PMA) | Potent activator of most PKC isoforms, mimicking the effect of DAG. |

| Inhibitor | Gö 6983 | Broad-spectrum inhibitor of conventional and novel PKC isoforms. |

| Inhibitor | R59022 | Diacylglycerol kinase (DGK) inhibitor, leading to increased cellular DAG levels. |

Table 2: Common Modulators of the DAG Signaling Pathway. The choice of modulator will depend on the specific research question.

Experimental Protocol: Western Blot Analysis of PKC Activation

This protocol describes how to assess the activation of the DAG pathway by measuring the phosphorylation of a downstream target of PKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), via Western blotting.

Materials:

-

Mammalian cells

-

Cell culture medium

-

DAG pathway modulator (e.g., PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MARCKS and anti-total-MARCKS)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of the DAG pathway modulator or vehicle control for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

DAG Signaling Pathway

Figure 2: DAG Signaling Pathway. A simplified diagram illustrating the activation of PLC, production of DAG and IP3, and subsequent activation of PKC.[6][7]

Conclusion